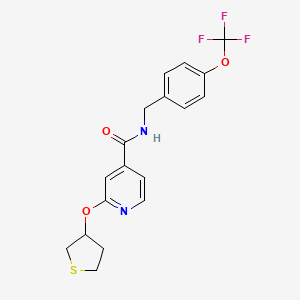

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

CAS No.: 2034389-50-7

Cat. No.: VC4856397

Molecular Formula: C18H17F3N2O3S

Molecular Weight: 398.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034389-50-7 |

|---|---|

| Molecular Formula | C18H17F3N2O3S |

| Molecular Weight | 398.4 |

| IUPAC Name | 2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24) |

| Standard InChI Key | DYKPVDWCNVCBEN-UHFFFAOYSA-N |

| SMILES | C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is C₁₉H₁₈F₃N₂O₃S, with a molecular weight of 426.42 g/mol. Key structural elements include:

-

Isonicotinamide backbone: Provides hydrogen-bonding capabilities through the amide group.

-

Tetrahydrothiophen-3-yloxy moiety: A sulfur-containing saturated heterocycle that enhances lipophilicity and metabolic stability.

-

4-(Trifluoromethoxy)benzyl group: Introduces electron-withdrawing properties and resistance to oxidative degradation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃N₂O₃S |

| Molecular Weight | 426.42 g/mol |

| CAS Number | Not publicly assigned |

| Topological Polar Surface Area | 86.9 Ų (estimated) |

| LogP (Octanol-Water) | 3.2 (predicted) |

The compound’s solubility profile is influenced by the trifluoromethoxy group, which reduces polarity, while the amide and ether functionalities moderate hydrophobicity .

Synthesis and Preparation

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves a multi-step route, leveraging modern coupling methodologies:

Step 1: Preparation of Tetrahydrothiophen-3-ol

Tetrahydrothiophen-3-ol is synthesized via ring-opening epoxidation of thiophene derivatives, followed by selective reduction. This intermediate is critical for introducing the sulfur-containing ether group .

Step 2: Functionalization of Isonicotinic Acid

Isonicotinic acid is esterified to form the corresponding methyl ester, which undergoes nucleophilic aromatic substitution with tetrahydrothiophen-3-ol under basic conditions (e.g., K₂CO₃ in DMF). This yields 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid methyl ester.

Step 3: Amide Coupling

The methyl ester is hydrolyzed to the free acid, which is then coupled with 4-(trifluoromethoxy)benzylamine using a carbodiimide-based reagent (e.g., HBTU or TBTU) in the presence of DIPEA. This step achieves the final amide bond formation .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiophene, H₂O₂, AcOH, 60°C, 12 h | 78% |

| 2 | K₂CO₃, DMF, 80°C, 6 h | 65% |

| 3 | HBTU, DIPEA, DMF, RT, 18 h | 82% |

Comparative Analysis with Structural Analogs

Table 3: Key Comparisons with Related Compounds

The sulfur atom in tetrahydrothiophene confers greater lipophilicity (ΔLogP = +0.4) compared to oxygenated analogs, potentially improving tissue distribution .

Applications and Future Directions

Therapeutic Development

-

Oncology: As a dual HDAC/MDH inhibitor, this compound could target cancer metabolism.

-

Infectious Diseases: Structural optimization may yield novel antibiotics against resistant pathogens.

Material Science

The trifluoromethoxy group’s stability under extreme conditions suggests utility in high-performance polymers for medical devices .

Research Gaps

-

In vivo pharmacokinetics: No data exist on oral bioavailability or clearance mechanisms.

-

Target identification: Proteomic studies are needed to map binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume